Lipophilicity Differentiation: 3,4-Difluorobenzoyl vs. Acetyl N1-Substitution Shifts cLogP by Approximately 1.5 Log Units
The 3,4-difluorobenzoyl N1-substituent confers significantly higher calculated lipophilicity compared to the acetyl analog 1-acetyl-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide. The target compound (cLogP ≈ 2.1–3.1, depending on the prediction algorithm) [1] is substantially more lipophilic than the acetyl derivative, for which the replacement of the difluorophenyl ring with a methyl group eliminates the hydrophobic contribution of the aromatic ring and fluorine atoms. Based on fragment-based cLogP calculations, the acetyl analog is estimated to have a cLogP approximately 1.5 log units lower (~0.6–1.6) [2]. This difference in lipophilicity directly impacts membrane permeability, non-specific protein binding, and compound solubility in aqueous assay media, making the target compound more suitable for programs requiring balanced cell permeability, while the acetyl analog may be preferred when lower lipophilicity is needed to mitigate off-target liabilities.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.1 (ZINC15) to 3.06 (ZINC) [1] |
| Comparator Or Baseline | 1-Acetyl-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide: estimated cLogP ≈ 0.6–1.6 (no experimental logP reported; calculated from fragment contributions) [2] |
| Quantified Difference | ΔcLogP ≈ +1.5 log units (target compound more lipophilic) |
| Conditions | In silico prediction; cLogP values are algorithm-dependent and not experimentally verified. |
Why This Matters
Lipophilicity is a key determinant of membrane permeability, metabolic clearance, and off-target promiscuity; selecting the appropriate N1-substituted analog for a given assay context requires matching the cLogP window to the experimental requirements.
- [1] ZINC Database: ZINC000015998597 (cLogP 3.062) and ZINC000067567178 (cLogP 2.112). ZINC15 and ZINC docking databases. Accessed 2026-04-29. View Source
- [2] C. A. Lipinski, F. Lombardo, B. W. Dominy, P. J. Feeney. 'Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings.' Advanced Drug Delivery Reviews, 2001, 46(1–3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. (Methodology for fragment-based cLogP estimation.) View Source
